2-Ethoxy-4-((2-(2-(4-methoxybenzamido)acetyl)hydrazono)methyl)phenyl 4-chlorobenzoate
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Overview
Description
2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes ethoxy, methoxybenzoyl, and chlorobenzoate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate typically involves multiple steps. One common method includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The exact methods can vary depending on the desired application and required purity levels.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and chlorobenzoate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-methoxybenzoate
- 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-propoxybenzoate
- 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-butoxybenzoate
Uniqueness
What sets 2-ethoxy-4-[(E)-({[(4-methoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
764655-88-1 |
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Molecular Formula |
C26H24ClN3O6 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H24ClN3O6/c1-3-35-23-14-17(4-13-22(23)36-26(33)19-5-9-20(27)10-6-19)15-29-30-24(31)16-28-25(32)18-7-11-21(34-2)12-8-18/h4-15H,3,16H2,1-2H3,(H,28,32)(H,30,31)/b29-15+ |
InChI Key |
AWRCLZGAIFFCQI-WKULSOCRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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